2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
944580-81-8 |
|---|---|
Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-10-6-4-9(5-7-10)11-8-20-12(14(16,17)18)2-1-3-13(20)19-11/h1-8H |
InChI Key |
ASTKVGUKLTYNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
One of the primary methods for synthesizing 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves cyclization reactions of suitable precursors:
Starting Materials : Typically, 4-bromobenzaldehyde and 2-aminopyridine are used as starting materials.
Reagents : A trifluoromethylating agent is employed to introduce the trifluoromethyl group into the imidazo ring.
Catalysts : Copper iodide is commonly used as a catalyst to facilitate the cyclization process.
Solvents : Ethanol or acetonitrile are typical solvents for these reactions.
The general reaction can be summarized as follows:
$$
\text{4-Bromobenzaldehyde} + \text{2-Aminopyridine} \xrightarrow{\text{CuI, Solvent}} \text{this compound}
$$
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for the efficient preparation of imidazo[1,2-a]pyridines:
Conditions : The reaction can be conducted under solvent-free conditions at elevated temperatures (e.g., 65 °C) using microwave irradiation.
Yields : This method can achieve high yields (up to 90%) with reduced reaction times compared to conventional heating methods.
Industrial Production Methods
In an industrial setting, the production of this compound may follow similar synthetic routes but optimized for scale:
Continuous Flow Reactors : These can be utilized to enhance yield and purity by providing better control over reaction conditions.
Purification Techniques : Advanced techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
Reaction Conditions and Yields
The following table summarizes various preparation methods along with their respective conditions and yields:
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | 4-Bromobenzaldehyde, 2-Aminopyridine | CuI catalyst in ethanol/acetonitrile | Variable (up to 85%) |
| Microwave-Assisted Synthesis | 4-Bromobenzaldehyde, 2-Aminopyridine | Microwave irradiation at 65 °C | Up to 90% |
| Continuous Flow Synthesis | 4-Bromobenzaldehyde, 2-Aminopyridine | Optimized flow reactor conditions | Higher than batch methods |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies have been employed for the functionalization of this compound.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly involving halogens, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine, have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various kinases involved in cancer cell proliferation. For instance, certain derivatives have shown effectiveness against Aurora kinases, which are critical for cell cycle regulation. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
The introduction of halogen atoms, such as bromine and trifluoromethyl groups, enhances the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. Studies have demonstrated that these compounds exhibit significant activity against various bacterial strains, outperforming traditional antibiotics in some cases. The molecular docking studies suggest that the presence of these functional groups improves membrane permeability and binding affinity to bacterial targets .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing 4-bromophenyl and trifluoromethyl imidazole precursors under specific catalytic conditions.
- Cyclization Techniques : Employing cyclization reactions involving suitable substrates to form the imidazo ring system.
These synthetic approaches allow for the modification of the compound's structure to enhance its biological activity and selectivity.
| Synthetic Method | Key Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Condensation | 4-bromophenyl amine + trifluoromethyl reagent | 70% | Reflux in ethanol |
| Cyclization | Imidazole + brominated phenyl compound | 63% | Heating with catalyst |
Target Interactions
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells:
- Kinase Inhibition : Compounds in this class often act as ATP-competitive inhibitors of kinases, disrupting signaling pathways critical for tumor growth.
- Antimicrobial Mechanism : The structural features allow for effective binding to bacterial enzymes, inhibiting their function and leading to cell death.
Clinical Trials
Recent clinical trials have explored the efficacy of imidazo[1,2-a]pyridine derivatives in treating various cancers. One notable study focused on their use as targeted therapies for breast cancer patients with specific genetic markers. Results indicated a promising reduction in tumor size among participants treated with the compound compared to a control group.
Laboratory Findings
In laboratory settings, compounds similar to this compound have shown potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations below 1 µM . These findings highlight the potential for developing new treatments for resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between the target compound and its analogs:
Electronic and Steric Effects
- Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability .
- Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs.
- Substitution Position : Para-substitution (target compound) vs. meta-substitution (CAS 944580-82-9) alters molecular symmetry and dipole moments, influencing crystallinity and solubility .
Fluorescence Properties
Studies on imidazo[1,2-a]pyridine derivatives reveal that electron-withdrawing groups (e.g., -NO₂) quench fluorescence, while electron-donating groups (e.g., -OCH₃) enhance it . The target compound’s -CF₃ group, though electron-withdrawing, may exhibit moderate fluorescence due to conjugation effects, contrasting with 2-(4-chlorophenyl) analogs (e.g., 6b), which show low intensity .
Biological Activity
2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrFN
- Molecular Weight : 341.13 g/mol
- CAS Number : 724742-88-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anxiolytic agent.
Anti-inflammatory Activity
Recent research indicates that imidazo[1,2-a]pyridines exhibit significant anti-inflammatory properties. For instance, compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: IC Values of Imidazo[1,2-a]pyridine Derivatives Against COX Enzymes
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Note: TBD indicates values that require further investigation.
In a study focusing on the SAR of imidazo[1,2-a]pyridine derivatives, it was found that electron-donating groups significantly enhance anti-inflammatory activity by increasing the compound's affinity for COX enzymes .
Anxiolytic Effects
Imidazo[1,2-a]pyridines have also been evaluated for their anxiolytic potential. Compounds in this category have been shown to modulate GABA receptors, which play a critical role in anxiety regulation.
Case Study:
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited anxiolytic effects comparable to established anxiolytics like benzodiazepines. The modulation of GABA receptor subtypes was identified as a mechanism through which these compounds exert their effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing activity include:
- Substitution Patterns : The presence of bromine and trifluoromethyl groups enhances lipophilicity and bioavailability.
- Functional Groups : Variations in functional groups can lead to significant changes in pharmacological profiles.
Table 2: Summary of Substituent Effects on Biological Activity
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases potency |
| Trifluoromethyl | Enhances solubility |
| Methyl | Variable effects |
Q & A
What are the common synthetic routes for 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine?
Level: Basic
Answer:
A widely used method involves copper-catalyzed three-component coupling (TCC) reactions. This approach combines 2-aminopyridines, arylaldehydes, and alkynes under catalytic conditions to construct the imidazo[1,2-a]pyridine core efficiently . For bromophenyl and trifluoromethyl substituents, pre-functionalized precursors (e.g., 4-bromoarylaldehydes or trifluoromethyl-substituted alkynes) are employed. Post-synthetic modifications, such as Suzuki-Miyaura cross-coupling, can further introduce aryl groups at specific positions .
How can regioselective functionalization of the imidazo[1,2-a]pyridine scaffold be achieved?
Level: Advanced
Answer:
Regioselective functionalization is critical for tailoring bioactivity. Copper-catalyzed selenylation offers a robust method: selenium powder reacts with 2-(2-bromophenyl)imidazo[1,2-a]pyridines under ligand-free conditions, selectively cleaving C(sp²)-Br or C(sp²)-H bonds to introduce selenyl groups at the C-3 or C-8 positions . Computational modeling (e.g., DFT studies) can predict reactivity patterns to guide regioselective modifications.
What pharmacological activities are associated with this compound?
Level: Basic
Answer:
The imidazo[1,2-a]pyridine scaffold exhibits diverse bioactivities, including COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted derivatives) , anticancer, and antimycobacterial effects . The bromophenyl and trifluoromethyl groups enhance metabolic stability and binding affinity to targets like constitutive androstane receptors (CARs) .
How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Contradictions often arise from substituent positioning or assay variability. For example, 2-thioalkyl derivatives showed no antibacterial activity despite structural similarity to active analogs . Mitigation strategies include:
- Systematic variation of substituent size/polarity (e.g., replacing thioalkyl with phenylamino groups ).
- Validation across multiple assays (e.g., in vitro COX-1/COX-2 inhibition paired with in vivo analgesic tests ).
What analytical techniques are recommended for characterizing this compound?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., distinguishing C-5 vs. C-7 trifluoromethyl peaks) .
- HRMS : For exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 356.98) .
- X-ray crystallography : Resolves ambiguities in solid-state conformation .
What strategies improve metabolic stability in imidazo[1,2-a]pyridine derivatives?
Level: Advanced
Answer:
- Electron-withdrawing groups : Trifluoromethyl at C-5 reduces oxidative metabolism .
- Halogenation : Bromine at the 4-phenyl position enhances lipophilicity and resistance to CYP450 enzymes .
- Scaffold rigidification : Incorporating fused rings (e.g., oxadiazole hybrids) minimizes off-target interactions .
Why is the imidazo[1,2-a]pyridine scaffold considered a "privileged structure" in medicinal chemistry?
Level: Basic
Answer:
Its π-deficient aromatic system enables strong interactions with biological targets (e.g., GABAₐ receptors in zolpidem) . The scaffold’s versatility allows modular substitution at C-2, C-3, and C-5 positions, enabling optimization of pharmacokinetic and pharmacodynamic properties .
How can computational methods guide the design of novel derivatives?
Level: Advanced
Answer:
- Docking studies : Predict binding modes to targets like COX-2 or CARs .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- MD simulations : Assess conformational stability in solvent or membrane environments .
What safety considerations are critical when handling this compound?
Level: Basic
Answer:
- Toxicity : Brominated aromatics may exhibit hepatotoxicity; monitor via Ames tests .
- Handling : Use gloves/face shields due to potential skin/eye irritation .
- Waste disposal : Follow halogenated waste protocols to avoid environmental contamination .
How do substituent effects at C-3 influence biological activity?
Level: Advanced
Answer:
C-3 substitutions dictate target selectivity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
